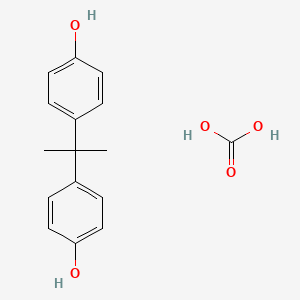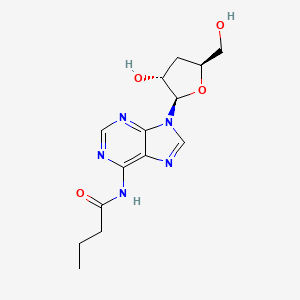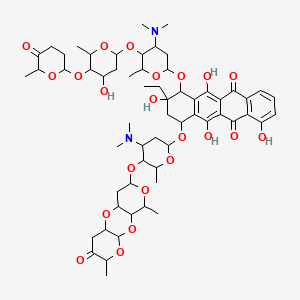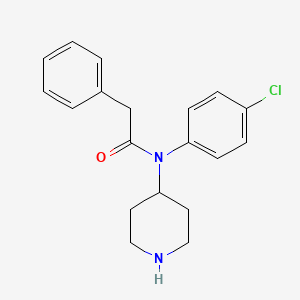
Fluoroimide
Descripción general
Descripción
Fluoroimide is an organic compound . It’s a structural analog of hydrogen fluoride with similar chemical properties .
Synthesis Analysis
An analytical method for Fluoroimide residue in agricultural products using LC-MS/MS has been reported . The fluoroimide acrylate oligomer was synthesized by reacting 2 mole equivalent of 4,4′- (hexafluoroisopropylidene) diphthalic anhydride (6FDA) with 4,4′- (hexafluoroisopropylidene) diamine (6FpDA) first to form fluoroimide dianhydride, and then further reacting with 2 moles of 2-hydroxy ethyl methacrylate (HEMA) .Molecular Structure Analysis
Fluoroimide contains a total of 21 bonds; 17 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 imide .Physical And Chemical Properties Analysis
Fluoroimide has a molecular weight of 260.05 g/mol . It’s a yellow crystalline powder . The water absorption and the water vapor permeation of this nanocomposite are reduced to at least one quarter of those of the bis-phenol A acrylate nanocomposite .Aplicaciones Científicas De Investigación
Biomedical Imaging
Fluoroimide compounds are pivotal in the design of fluorescent probes for biomedical imaging . These probes can detect biomolecules or molecular activities within cells through fluorescence signals. The high sensitivity and selectivity of fluoroimide-based probes make them invaluable in medical diagnostics and research, allowing for the visualization of complex biological processes in real-time.
Environmental Monitoring
The unique optical properties of fluoroimide derivatives are utilized in environmental monitoring . They serve as sensitive detectors for pollutants and other environmental hazards. Their stability and non-toxic nature allow for long-term deployment in various ecosystems, providing continuous data for ecological studies and pollution assessment.
Food Safety
In the field of food safety, fluoroimide-based fluorescent probes offer a non-invasive method to detect contaminants and ensure the quality of food products . These probes can identify the presence of harmful substances at very low concentrations, which is crucial for maintaining public health standards and preventing foodborne illnesses.
Molecular Biology
Fluoroimide compounds have been instrumental in the development of fluorescent protein antibodies, particularly nanobodies . These antibodies are used extensively in molecular biology for tagging and identifying specific proteins within cells, aiding in the study of protein functions, interactions, and the intricate mechanisms of life at a molecular level.
Drug Development
The specificity of fluoroimide-based probes makes them excellent tools in drug development . They can be used to track the distribution and efficacy of pharmaceuticals within biological systems. This application is critical for understanding the pharmacokinetics and pharmacodynamics of new drugs, thus accelerating the drug development process.
UV-Shielding Materials
Fluoroimide is also a key component in the synthesis of fluorinated polyimide nanocomposites . These materials exhibit exceptional UV-shielding properties, making them suitable for applications that require protection from harmful ultraviolet radiation. This includes coatings for aerospace components, electronic devices, and protective clothing.
Safety and Hazards
Mecanismo De Acción
Target of Action
Fluoroimide, also known as fluoromide, is a synthetic compound that was primarily used as a multi-use foliar fungicide . It was mainly used to control a range of common fruit diseases . The primary targets of fluoroimide are the spores of the fungi causing these diseases .
Mode of Action
Fluoroimide exhibits both protective and curative activity, and its primary mode of action is the inhibition of spore germination . This means that fluoroimide prevents the spores of the fungi from developing into mature fungi, thereby stopping the spread of the fungal disease.
Biochemical Pathways
It is known that fluoroimide interferes with the normal life cycle of fungi by inhibiting spore germination . This disruption in the life cycle of the fungi prevents them from spreading and causing further damage.
Pharmacokinetics
It is known that fluoroimide was applied topically as a foliar spray, suggesting that it was likely absorbed directly through the leaves of the plants . The impact of these properties on the bioavailability of fluoroimide is currently unknown.
Result of Action
The primary result of fluoroimide’s action is the prevention of fungal diseases in various crops. By inhibiting spore germination, fluoroimide stops the spread of the fungi, thereby protecting the plants from disease . This leads to healthier plants and potentially higher crop yields.
Action Environment
The efficacy and stability of fluoroimide can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the effectiveness of fluoroimide . Additionally, temperature and humidity may also play a role in the stability and efficacy of fluoroimide . .
Propiedades
IUPAC Name |
3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENDKRRWFURRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058092 | |
| Record name | Fluoroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroimide | |
CAS RN |
41205-21-4 | |
| Record name | Fluoroimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41205-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoroimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041205214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RA6KRO7U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[[cyclopropyl(oxo)methyl]amino]-4-methyl-5-thiazolecarboxamide](/img/structure/B1207331.png)
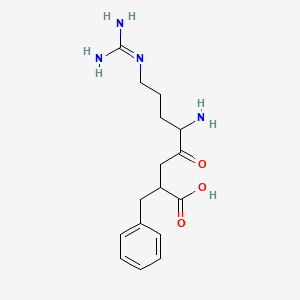

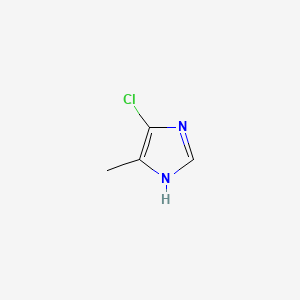
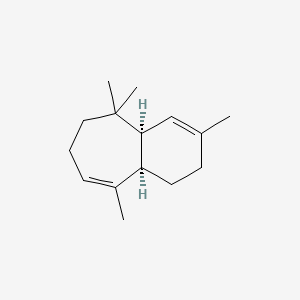
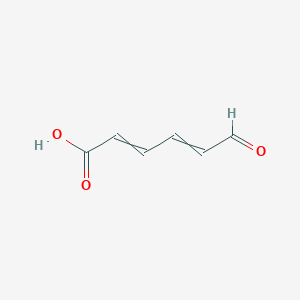
![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)

